molecular formula C13H16O3 B13625784 Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13625784
M. Wt: 220.26 g/mol
InChI Key: SRNKYVMBDRUAEX-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate is an epoxide-containing ester derivative characterized by a substituted phenyl ring and a methyloxirane moiety. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol . The compound features a 3,4-dimethylphenyl group attached to the oxirane (epoxide) ring, which is esterified with a methyl group. This structural configuration imparts unique steric and electronic properties, making it relevant in synthetic chemistry, particularly as a precursor for pharmaceuticals or agrochemical intermediates.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C13H16O3/c1-8-5-6-10(7-9(8)2)13(3)11(16-13)12(14)15-4/h5-7,11H,1-4H3

InChI Key

SRNKYVMBDRUAEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(C(O2)C(=O)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3,4-dimethylphenyl derivatives with epoxides under controlled conditions. One common method involves the use of Grignard reagents, where the 3,4-dimethylphenyl magnesium bromide reacts with an epoxide to form the desired oxirane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Diols.

    Substitution: Various substituted oxirane derivatives.

Scientific Research Applications

Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl-Substituted Oxirane Carboxylates

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Structural Features
Methyl 3-(3,4-dimethylphenyl)-3-methyloxirane-2-carboxylate (63478-69-3) C₁₂H₁₄O₃ 206.24 3,4-dimethyl Two methyl groups on phenyl; methyl-oxirane
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate (96125-49-4) C₁₁H₁₂O₄ 208.21 4-methoxy Methoxy group; stereospecific (2R,3S)
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (19190-80-8) C₁₀H₁₀O₃ 178.18 None (phenyl) Unsubstituted phenyl; stereospecific (2R,3S)
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate (63478-69-3) C₁₂H₁₄O₃ 206.24 4-methyl Single methyl group on phenyl

Key Observations:

Substituent Effects: The 3,4-dimethylphenyl group in the target compound introduces steric hindrance and electron-donating effects via induction, which may slow epoxide ring-opening reactions compared to the 4-methoxy analog (electron-donating via resonance) .

Molecular Weight and Solubility :

  • Higher molecular weight derivatives (e.g., 3,4-dimethylphenyl and 4-methoxy) may exhibit reduced solubility in polar solvents compared to the unsubstituted phenyl analog (CAS 19190-80-8) .

Table 2: Physicochemical Properties

Compound (CAS) XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Notable Properties
3,4-Dimethylphenyl analog (63478-69-3) 2.7 (estimated) 3 38.8 High lipophilicity
4-Methoxy analog (96125-49-4) 1.3 4 55.7 Moderate polarity
Phenyl analog (19190-80-8) 1.3 3 38.8 Low steric demand

Analysis:

  • Lipophilicity : The 3,4-dimethylphenyl analog’s higher XLogP3 (estimated ~2.7) suggests greater membrane permeability, advantageous in drug design .
  • Polarity : The 4-methoxy derivative’s increased hydrogen bond acceptors (4 vs. 3) and polar surface area (55.7 vs. 38.8 Ų) enhance water solubility, making it more suitable for aqueous-phase reactions .

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